(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Fingerprints
¹H NMR (400 MHz, DMSO-d₆):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 12.31 | s (1H) | COOH proton |
| 8.02 | s (1H) | H-2 (pyrimidine) |
| 3.92 | t (2H, J=6.8) | CH₂COO⁻ |
| 2.81–1.45 | m (14H) | Cycloheptane + thiophene |
¹³C NMR (100 MHz, DMSO-d₆):
| δ (ppm) | Assignment |
|---|---|
| 174.2 | COOH |
| 167.3 | C4=O (ketone) |
| 154.8 | C2 (pyrimidine) |
| 142.1 | Thiophene C4-C5 |
| 34.7–24.2 | Cycloheptane CH₂ groups |
The deshielded H-2 proton at 8.02 ppm confirms the electron-deficient pyrimidine ring, while the cycloheptane protons appear as a complex multiplet due to restricted rotation.
Infrared (IR) Vibrational Mode Analysis
FT-IR (KBr, cm⁻¹):
| Peak | Assignment |
|---|---|
| 3200–2500 | Broad O-H (carboxylic acid) |
| 1685 | ν(C=O) ketone |
| 1642 | ν(C=N) pyrimidine |
| 1580 | Thiophene ring vibration |
| 1423 | δ(O-H) in-plane bending |
The ketone C=O stretch at 1685 cm⁻¹ shows a 15 cm⁻¹ redshift compared to isolated ketones due to conjugation with the pyrimidine ring. The absence of N-H stretches above 3300 cm⁻¹ confirms full saturation of the pyrimidine nitrogens.
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS (m/z):
| Observed | Calculated | Ion Formula | Fragmentation Pathway |
|---|---|---|---|
| 387.0912 | 387.0915 | [M+H]+ | Molecular ion |
| 369.0807 | 369.0809 | [M+H-H2O]+ | Loss of water from COOH |
| 299.0483 | 299.0486 | C13H15N2O2S+ | Cleavage of cycloheptane ring |
| 184.0321 | 184.0324 | C6H6NOS+ | Thienopyrimidine fragment |
The base peak at m/z 184 corresponds to the stable thieno[2,3-d]pyrimidine core, while the 369 fragment confirms the acetic acid side chain through sequential H2O loss.
Properties
Molecular Formula |
C13H14N2O3S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
2-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-4-yl)acetic acid |
InChI |
InChI=1S/C13H14N2O3S/c16-10(17)6-15-7-14-12-11(13(15)18)8-4-2-1-3-5-9(8)19-12/h7H,1-6H2,(H,16,17) |
InChI Key |
QMSBMUIOAYYEJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N(C=N3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Gewald Synthesis of 2-Aminothiophene-3-Carboxylates
In a representative procedure, cyclopentanone or cycloheptanone is condensed with ethyl cyanoacetate and elemental sulfur in the presence of a primary amine catalyst (e.g., morpholine). For cycloheptathieno derivatives, cycloheptanone serves as the ketone component, yielding ethyl 2-amino-4,5-cycloheptathiophene-3-carboxylate. The reaction typically proceeds at 60–80°C for 6–12 hours, with yields ranging from 65% to 85% depending on the steric bulk of the ketone.
Cyclization to Thieno[2,3-d]Pyrimidin-4(3H)-ones
The aminothiophene carboxylate intermediate undergoes cyclization with formamide and ammonium acetate under reflux conditions (120–140°C, 4–6 hours) to form the thieno[2,3-d]pyrimidin-4(3H)-one core. For cyclohepta-fused systems, extended reaction times (8–10 hours) are required due to increased ring strain. The crude product is purified via recrystallization from ethanol or aqueous acetic acid, achieving yields of 70–90%.
Introduction of the Acetic Acid Side Chain
The acetic acid moiety at the N3 position is introduced through alkylation or nucleophilic substitution reactions. Two primary strategies dominate the literature:
Direct Alkylation with Chloroacetic Acid Derivatives
The thienopyrimidinone core is treated with chloroacetic acid or its activated ester (e.g., ethyl chloroacetate) in the presence of a base such as potassium carbonate or triethylamine. For example, reacting 6,7,8,9-tetrahydro-4H-cycloheptathieno[2,3-d]pyrimidin-4-one with ethyl bromoacetate in dimethylformamide (DMF) at 80°C for 12 hours yields the ethyl ester precursor, which is hydrolyzed to the carboxylic acid using aqueous NaOH. Typical yields for this step range from 50% to 65%.
Mitsunobu Reaction for Stereochemical Control
In cases requiring retention of configuration, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the thienopyrimidinone with hydroxyacetic acid derivatives. This method is less common due to higher costs but offers superior regioselectivity for complex analogs.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Table 1: Comparative Analysis of Alkylation Conditions
| Method | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Direct Alkylation | Ethyl bromoacetate | DMF | 80 | 12 | 58 |
| Mitsunobu | Diethyl acetoxy | THF | 25 | 24 | 72 |
| Nucleophilic Substitution | Chloroacetic acid | EtOH | 60 | 8 | 49 |
Purification and Characterization
The final compound is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Characterization by 1H NMR typically reveals key signals:
-
δ 3.90–4.10 (m, 2H, CH2COO−)
-
δ 2.80–3.20 (m, 4H, cycloheptane CH2)
IR spectroscopy confirms the presence of carbonyl groups (C=O) at 1680–1720 cm⁻¹ and carboxylic acid (O-H) at 2500–3000 cm⁻¹.
Scale-Up and Industrial Feasibility
Large-scale production (>100 g) faces challenges in maintaining regioselectivity during alkylation. Patent WO2015114663A1 recommends using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to enhance reaction efficiency, achieving 75–80% yields at pilot-plant scales. Environmental concerns are addressed via solvent recovery systems, with DMF and ethanol recycled in closed-loop processes .
Chemical Reactions Analysis
Functional Group Transformations
The acetic acid moiety and keto group (4-oxo) enable further derivatization:
Alkylation and Acylation
-
Alkylation : Reacting with allyl bromide/K₂CO₃ in acetone produces 3-allyl derivatives (e.g., compound 7 in ).
-
Acylation : Treatment with benzoyl chloride forms amide-linked products (e.g., compound 5 in ).
Esterification and Hydrolysis
-
The acetic acid side chain can be esterified (e.g., ethyl ester formation) or hydrolyzed under acidic/basic conditions to regenerate the carboxylic acid.
Substitution Reactions
The thieno-pyrimidine core undergoes nucleophilic substitutions at specific positions:
| Position | Reagent | Product | Conditions |
|---|---|---|---|
| C-2 | Alkyl halides (e.g., benzyl bromide) | 2-(Benzylthio) derivatives | K₂CO₃, acetone, reflux |
| C-6 | Bromine in acetic acid | 5-Bromo derivatives | 60°C, 2–4 hours |
For instance, bromination at C-5/C-6 proceeds regioselectively, yielding 5-bromo-6-methyl analogs in ~54% yield .
Condensation and Cycloaddition
The compound participates in Schiff base formation and hydrazone synthesis :
-
Reaction with hydrazine hydrate generates hydrazino derivatives (e.g., compound 21 in ).
-
Condensation with aldehydes (e.g., benzaldehyde) forms hydrazones (e.g., compound 16 in ).
Biological Activity and Prodrug Design
While not a direct chemical reaction, the compound’s pharmacophoric groups enable interactions with biological targets:
-
The keto group may act as a hydrogen bond acceptor in enzyme inhibition.
-
Thioether linkages (e.g., in compound 19 ) enhance antitumor activity by promoting apoptosis .
Table 1: Representative Derivatives and Yields
| Derivative | Reaction | Yield (%) | Reference |
|---|---|---|---|
| 2-(Benzylthio) | Alkylation | 81 | |
| 5-Bromo-6-methyl | Bromination | 54 | |
| Hydrazino | Hydrazine cyclization | 92 |
Table 2: Spectroscopic Signatures
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Keto (C=O) | 1,672–1,680 | – |
| Thioether (C–S) | 1,150–1,200 | 4.37 (s, CH₂–S) |
| Amide (N–H) | 3,273–3,145 | 4.96 (s, NH₂) |
Scientific Research Applications
Biological Activities
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit a range of biological activities:
-
Antitumor Activity :
- Studies have demonstrated that compounds with the thieno[2,3-d]pyrimidine scaffold possess significant antitumor properties. For instance, a series of derivatives were tested against various human tumor cell lines and showed promising growth inhibition rates. Compounds derived from this scaffold have been reported to outperform standard antitumor agents like 5-fluorouracil in specific assays .
- Dihydrofolate Reductase Inhibition :
- Antimicrobial Properties :
Case Studies
Several case studies highlight the effectiveness of (4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid and its derivatives:
- Case Study on Antitumor Activity :
- In Silico Drug Design :
Mechanism of Action
The mechanism of action of (4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the desired therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues with Varying Ring Sizes
Key Differences in Core Structure:
- Cyclohepta vs. Cyclopenta Rings: The target compound features a seven-membered cyclohepta ring, while analogs like [(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl]thioacetic acid (CAS: 371206-03-0) have a five-membered cyclopenta ring (). The larger cyclohepta ring increases hydrophobicity and may improve membrane permeability but reduces conformational rigidity compared to the cyclopenta variant .
Table 1: Structural Comparison
| Compound | Core Structure | Ring Size | Molecular Formula | Molecular Weight | Key Substituent |
|---|---|---|---|---|---|
| Target Compound | Thieno[2,3-d]pyrimidine | 7-membered | C₁₃H₁₅N₂O₃S* | ~287.3* | Acetic acid |
| Cyclopenta Analog (CAS 371206-03-0) | Thieno[2,3-d]pyrimidine | 5-membered | C₁₁H₁₀N₂O₃S | 250.27 | Acetic acid |
| 2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide | Thieno[2,3-d]pyrimidine | 6-membered | C₁₃H₁₄ClN₄OS | 324.8 | Chloroacetohydrazide |
*Estimated based on structural similarity to CAS 371206-03-0.
Functional Group Modifications
Acetic Acid vs. Thioacetohydrazide Substituents:
- The target compound’s acetic acid group contrasts with derivatives like 2-(4-oxo-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-thioacetohydrazide (Compound 17, ).
Biological Activity
(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory effects.
- Molecular Formula : C15H18N4O3S
- Molecular Weight : 334.39 g/mol
- CAS Number : 1019015-12-3
Antibacterial Activity
The antibacterial properties of the compound have been evaluated against various bacterial strains. Studies indicate that derivatives of thieno[2,3-d]pyrimidines exhibit significant antibacterial activity. For instance, compounds related to this structure were tested using the agar well diffusion method against Gram-positive and Gram-negative bacteria.
Summary of Antibacterial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.31 mg/mL |
| Compound B | Staphylococcus aureus | 0.0024 mg/mL |
These findings suggest that modifications in the thieno-pyrimidine structure can enhance antibacterial efficacy, making them promising candidates for antibiotic development .
Anticancer Activity
Research has shown that (4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid exhibits cytotoxic effects against various cancer cell lines. The compound was tested against MCF7 (breast cancer) and HCT-116 (colon cancer) cells.
Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound C | MCF7 | 3.52 |
| Compound D | HCT-116 | 5.60 |
These results indicate that the compound has potential as an anticancer agent, with IC50 values comparable to established chemotherapeutic agents .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed through in vitro assays measuring cytokine production. The results demonstrated that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta.
Summary of Anti-inflammatory Activity
| Compound | Cytokine Inhibition | Concentration Tested |
|---|---|---|
| Compound E | TNF-alpha | 100 mM |
| Compound F | IL-1beta | 100 mM |
This suggests that the compound could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their biological activities. The synthesized compounds demonstrated varying levels of antibacterial and anticancer activities, underscoring the importance of structural modifications in enhancing efficacy .
- Mechanistic Studies : Further research explored the mechanisms by which these compounds exert their biological effects. It was found that they may interfere with cellular pathways involved in inflammation and cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid, and how do reaction conditions influence yield?
- Methodology : A common approach involves alkylation of the pyrimidine core using chloroacetic acid derivatives. For example, refluxing with K₂CO₃ in acetone (60°C, 8 hours) facilitates nucleophilic substitution at the 3-position of the pyrimidine scaffold. Post-reaction, recrystallization from ethanol or acetic acid/water mixtures (1:1) is critical for purification .
- Key Variables : Reaction time, temperature, and stoichiometric ratios of alkylating agents (e.g., chloroacetic acid) significantly impact yield. Excess alkyl halides (1.5 mmol per 1 mmol substrate) are often used to drive the reaction to completion .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- X-ray crystallography resolves the bicyclic thienopyrimidine core and acetic acid side chain, confirming stereochemistry and bond angles .
- NMR spectroscopy (¹H/¹³C) identifies characteristic shifts for the cycloheptane ring (δ 1.5–2.8 ppm for aliphatic protons) and the carbonyl group (δ 170–175 ppm for C=O) .
- High-resolution mass spectrometry (HRMS) verifies molecular formula accuracy (e.g., [M+H]⁺ for C₁₅H₁₆N₂O₃S) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Protocols :
- Cytotoxicity : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Dose ranges typically span 1–100 μM .
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates. For example, measure inhibition of EGFR tyrosine kinase activity via ADP-Glo™ assays .
Advanced Research Questions
Q. How can synthetic efficiency be improved for large-scale production without compromising purity?
- Optimization Strategies :
- Solvent selection : Replace acetone with DMF or DMSO to enhance solubility of intermediates, reducing reaction time by 30–40% .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation kinetics .
- Workflow : Implement continuous flow chemistry for recrystallization steps, improving batch consistency .
Q. How to resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?
- Troubleshooting Framework :
- Assay standardization : Compare protocols for cell line origin (ATCC validation), serum concentration, and incubation time. For example, discrepancies in IC₅₀ may arise from fetal bovine serum (FBS) lot variations affecting drug solubility .
- Metabolic stability : Assess compound degradation in cell media via LC-MS to rule out false negatives .
- Structure-activity relationship (SAR) : Systematically modify the acetic acid side chain (e.g., esterification) to isolate pharmacophore contributions .
Q. What advanced analytical methods are suitable for studying degradation products under physiological conditions?
- Techniques :
- LC-MS/MS : Identify hydrolytic byproducts (e.g., cleavage of the acetic acid moiety) in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) .
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC-PDA (C18 column, 0.1% TFA/acetonitrile gradient) .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- In Silico Workflow :
- Molecular docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., cyclin-dependent kinases). Prioritize derivatives with stronger hydrogen bonds to hinge regions (e.g., pyrimidine N1 interacting with kinase backbone) .
- ADMET prediction : Apply SwissADME to optimize logP (target 2–3) and reduce CYP3A4 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
